molecular formula C14H23NO3S B7030199 N-butyl-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothiolan-3-amine

N-butyl-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothiolan-3-amine

Cat. No.: B7030199
M. Wt: 285.40 g/mol
InChI Key: YAHMADNXNQEAQP-UHFFFAOYSA-N
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Description

N-butyl-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothiolan-3-amine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiolane ring, and an amine group

Properties

IUPAC Name

N-butyl-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S/c1-3-4-8-15(10-14-6-5-12(2)18-14)13-7-9-19(16,17)11-13/h5-6,13H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHMADNXNQEAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=C(O1)C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothiolan-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-methylfuran.

    Introduction of the Thiolane Ring: The thiolane ring is introduced via a cyclization reaction involving a dithiolane precursor.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothiolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiolane derivatives.

Scientific Research Applications

N-butyl-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothiolan-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which N-butyl-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothiolan-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan and thiolane rings may play a role in binding to these targets, while the amine group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine: This compound shares the furan ring but differs in the presence of a benzyl group and a butenyl chain.

    5-Methylfuran-2-boronic acid pinacol ester: Another compound with a furan ring, used in different synthetic applications.

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